

# biochemical properties of D-Tagatose-13C

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## Compound of Interest

Compound Name: *D-Tagatose-13C*

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An In-depth Technical Guide to the Biochemical Properties of D-Tagatose-<sup>13</sup>C

Audience: Researchers, scientists, and drug development professionals.

## Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, which has garnered significant interest as a low-calorie sweetener.[1][2][3] It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories (1.5 kcal/g).[3][4] The <sup>13</sup>C-labeled variant, D-Tagatose-<sup>13</sup>C, serves as a powerful tool in metabolic research. As a stable isotope tracer, it allows for the precise tracking of tagatose metabolism and its influence on various biochemical pathways without the radiation hazards associated with radioactive isotopes.[5] This guide provides a comprehensive overview of the biochemical properties of D-Tagatose-<sup>13</sup>C, its metabolic fate, relevant experimental protocols, and its impact on cellular signaling.

## Core Biochemical Properties

D-Tagatose shares many physical and chemical properties with other monosaccharides. It is a white, crystalline powder with a melting point of 134-137°C.[2] As a reducing sugar, it can participate in Maillard reactions, which is relevant in food science applications.[2] The primary distinction of D-Tagatose-<sup>13</sup>C is its isotopic enrichment, which allows it to be differentiated from its unlabeled counterpart by mass spectrometry, enabling its use in metabolic flux analysis (MFA).[5][6][7]

## Metabolism of D-Tagatose

Only about 20% of ingested D-tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota into short-chain fatty acids.<sup>[4]</sup> The absorbed D-tagatose is metabolized primarily in the liver via a pathway analogous to that of fructose, albeit at a slower rate.<sup>[8][9]</sup> The initial and rate-limiting step is the phosphorylation of D-tagatose at the C-1 position by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate.<sup>[9]</sup>

This metabolic intermediate, D-tagatose-1-phosphate, is a key modulator of glucose metabolism. It has been shown to:

- Promote glycogen synthesis: It stimulates glucokinase, leading to increased conversion of glucose to glucose-6-phosphate, which in turn activates glycogen synthase.<sup>[8][9]</sup>
- Inhibit glycogenolysis: It acts as an inhibitor of glycogen phosphorylase, preventing the breakdown of glycogen to glucose.<sup>[8]</sup>

The slower metabolism of D-tagatose compared to fructose leads to an accumulation of tagatose-1-phosphate, which contributes to its low glycemic index and its observed effects on blood glucose control.<sup>[9]</sup>

## Data Presentation

The following tables summarize key quantitative data related to D-Tagatose and the enzymes involved in its metabolism and production. Note: The kinetic parameters are for the unlabeled monosaccharide, as the <sup>13</sup>C isotope is not expected to significantly alter enzymatic activity.

### Table 1: Physicochemical Properties of D-Tagatose

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	[2][3]
Molecular Weight	180.16 g/mol	[1][2][3]
Melting Point	133 - 137 °C	[1][2]
Sweetness (relative to sucrose)	~92%	[2][3][8]
Caloric Value	1.5 kcal/g	[3][4]
Solubility in water (20°C)	160 g/100 ml	[1]

## Table 2: Enzyme Kinetic Parameters

Enzyme	Substrate	K <sub>m</sub> (mM)	k <sub>cat</sub> (min <sup>-1</sup> )	k <sub>cat</sub> /K <sub>m</sub> (mM <sup>-1</sup> min <sup>-1</sup> )	Conditions	Reference
D-Tagatose 3-Epimerase (from Christense nella minuta)	D-Tagatose	34.9	9,318	267	pH 6.0, 50°C	[10]
D-Tagatose 3-Epimerase (from Christense nella minuta)	D-Fructose	94.7	4,230	45	pH 6.0, 50°C	[10]
D-Tagatose 3-Epimerase (from Christense nella minuta)	D-Allulose	53.8	6,572	122	pH 6.0, 50°C	[10]
L-Arabinose Isomerase (from Lactobacillus plantarum)	D-Galactose	-	-	-	Optimal conversion at 60°C, pH 7.17	[11]

## Experimental Protocols

## Protocol 1: Synthesis of D-[UL-<sup>13</sup>C<sub>6</sub>]Tagatose

This protocol is based on the chemical synthesis from D-[UL-<sup>13</sup>C<sub>6</sub>]fructose.[\[12\]](#)[\[13\]](#)

Objective: To synthesize uniformly labeled <sup>13</sup>C D-tagatose.

Materials:

- D-[UL-<sup>13</sup>C<sub>6</sub>]fructose
- Dess-Martin periodinane
- Sodium borohydride (NaBH<sub>4</sub>)
- Solvents (e.g., dichloromethane, methanol)
- Chromatography supplies (silica gel)

Methodology:

- **Protection of Fructose:** The hydroxyl groups of D-[UL-<sup>13</sup>C<sub>6</sub>]fructose are protected using standard carbohydrate chemistry techniques to ensure specific reactions at desired positions.
- **Oxidation:** The C-4 hydroxyl group of the protected fructose derivative is oxidized to a ketone using Dess-Martin periodinane. This step is crucial for the subsequent epimerization.
- **Reduction (Epimerization):** The resulting ketone is then reduced using a reducing agent like sodium borohydride (NaBH<sub>4</sub>). This reduction is stereoselective, leading to the inversion of the stereochemistry at the C-4 position, thus converting the fructose backbone to a tagatose backbone.
- **Deprotection:** The protecting groups are removed to yield D-[UL-<sup>13</sup>C<sub>6</sub>]tagatose.
- **Purification:** The final product is purified using chromatographic techniques, such as silica gel column chromatography, to separate it from reactants and byproducts. The purity is confirmed by NMR and mass spectrometry.

The overall yield for this multi-step synthesis is reported to be in the range of 16-23%.[\[12\]](#)[\[13\]](#)

## Protocol 2: $^{13}\text{C}$ Metabolic Flux Analysis (MFA) using D-Tagatose- $^{13}\text{C}$

This is a generalized protocol for tracing the metabolism of D-Tagatose- $^{13}\text{C}$  in a cell culture system.

Objective: To quantify the metabolic flux of D-Tagatose- $^{13}\text{C}$  through central carbon metabolism.

Materials:

- Mammalian cell line of interest
- Culture medium deficient in the unlabeled sugar to be replaced
- D-[UL- $^{13}\text{C}_6$ ]Tagatose
- LC-MS/MS or GC-MS system
- Metabolite extraction solutions (e.g., 80% methanol)

Methodology:

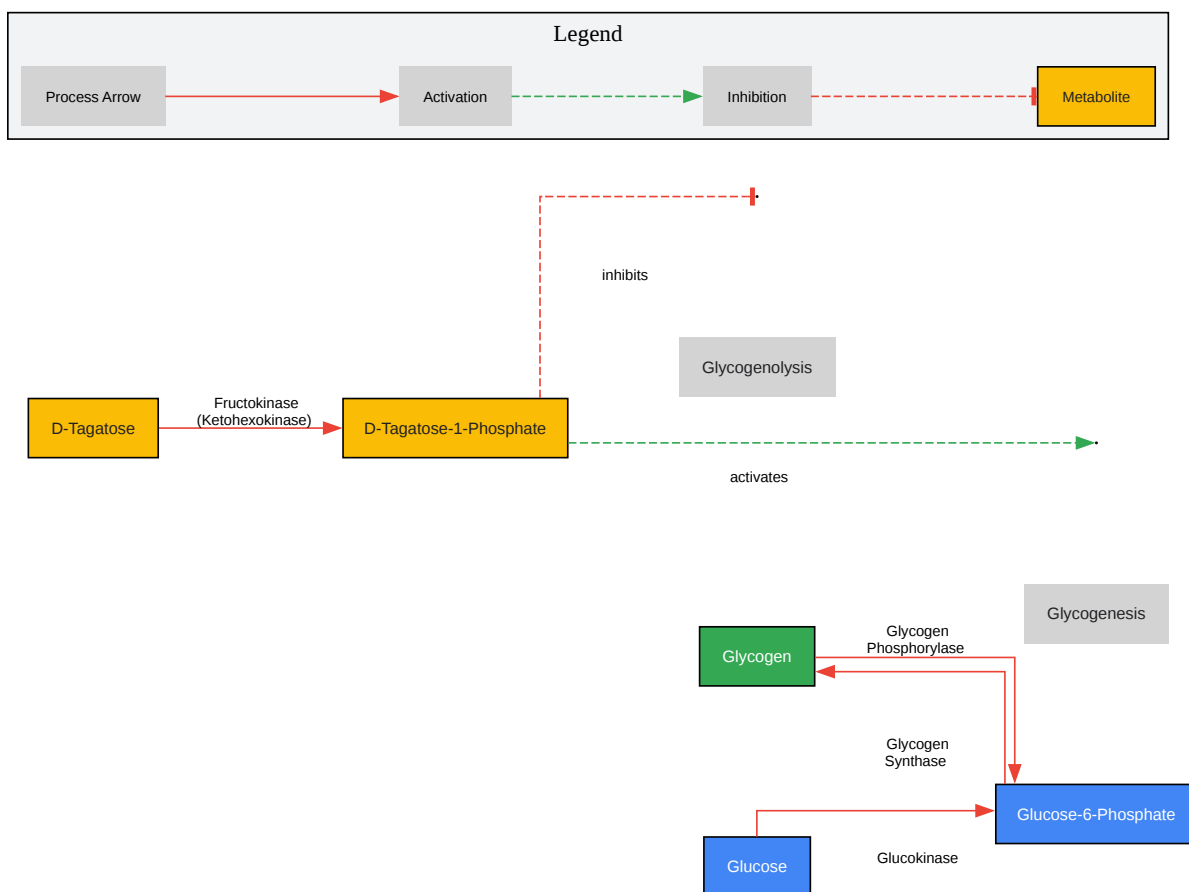
- Cell Culture: Culture cells to the desired confluency under standard conditions.
- Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of D-[UL- $^{13}\text{C}_6$ ]Tagatose and other necessary nutrients.[\[14\]](#)
- Time-Course Sampling: Collect cell samples at various time points to capture the dynamics of isotope incorporation into downstream metabolites.[\[15\]](#)
- Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).
- Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) to determine the mass isotopologue distributions (MIDs) of key

metabolites (e.g., glycolytic intermediates, TCA cycle intermediates).[14] The MIDs reveal the extent of  $^{13}\text{C}$  incorporation from the tracer.

- Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions in the network.[6][7]

## Mandatory Visualizations

### Metabolic Pathway of D-Tagatose

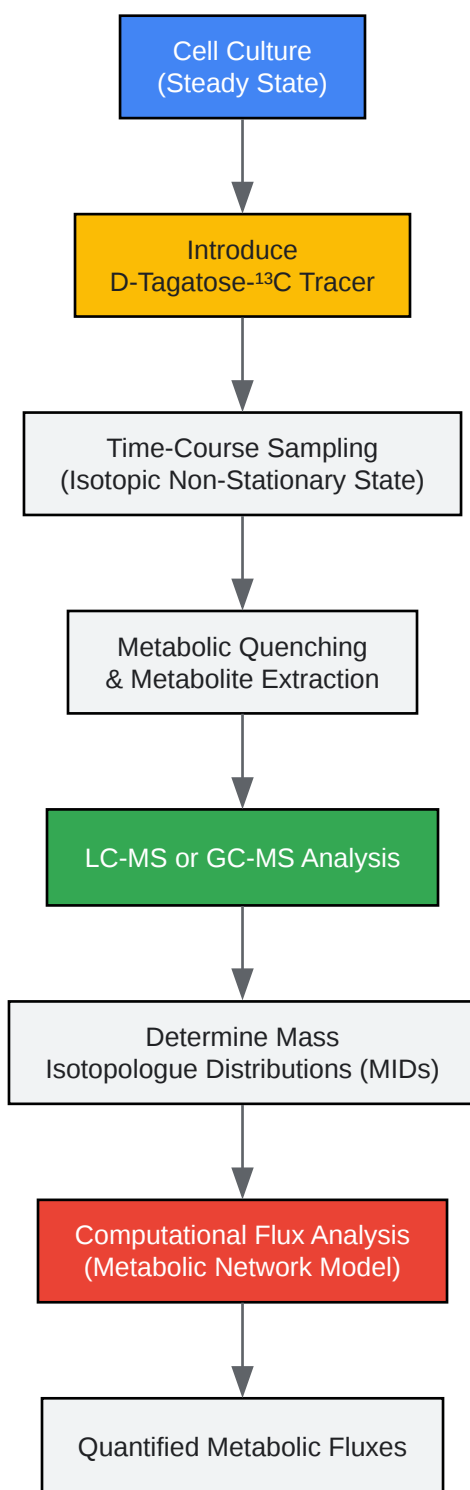


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Caption: Metabolic pathway of D-Tagatose and its influence on glycogen metabolism.

## Experimental Workflow for $^{13}\text{C}$ -MFA



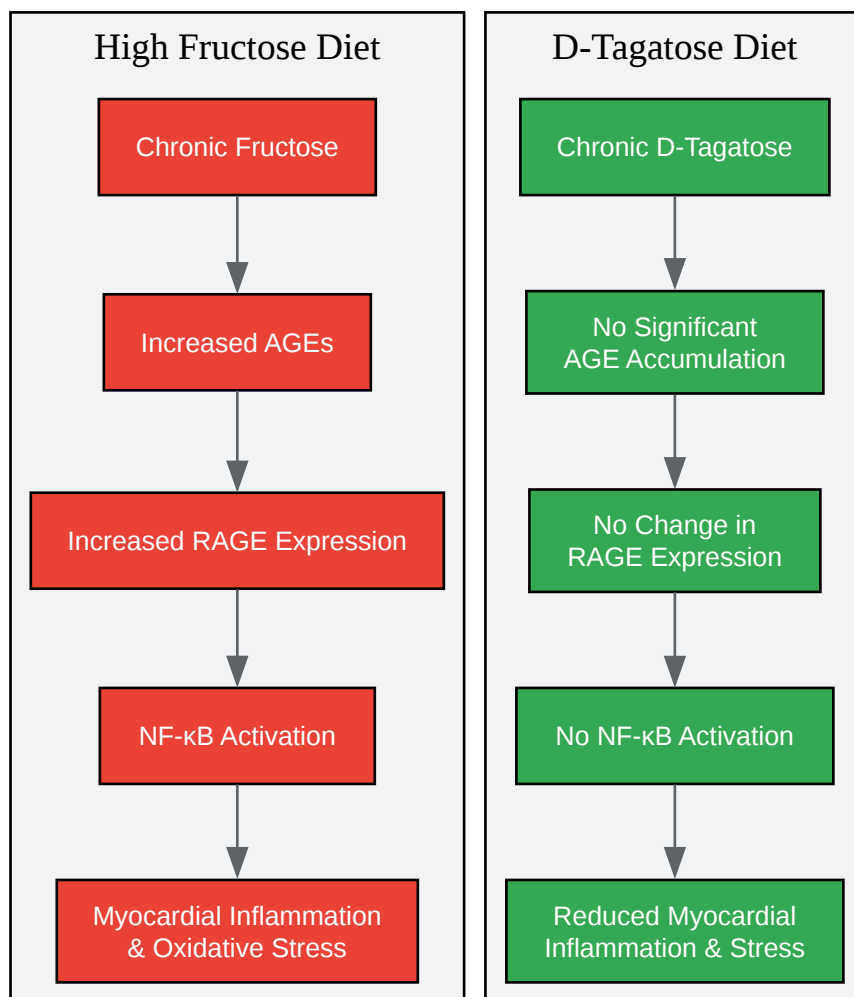


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Caption: General experimental workflow for  $^{13}\text{C}$  Metabolic Flux Analysis (MFA).

## Signaling Impact of D-Tagatose vs. Fructose

## Comparative Myocardial Signaling: Fructose vs. D-Tagatose



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Caption: Comparative impact of chronic Fructose vs. D-Tagatose on myocardial signaling.

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